Cas no 2229159-77-5 (3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine)

3-{Imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a fused imidazopyrazine core linked to an aminopyrazole moiety. This structure imparts significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors due to its ability to engage in hydrogen bonding and π-stacking interactions. The presence of the 5-amine group enhances solubility and provides a handle for further derivatization, while the methyl substitution at the pyrazole nitrogen improves metabolic stability. Its balanced physicochemical properties make it a promising intermediate for the development of targeted therapeutics, particularly in oncology and inflammation research. The compound’s synthetic versatility further supports its utility in structure-activity relationship studies.
3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine structure
2229159-77-5 structure
商品名:3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
CAS番号:2229159-77-5
MF:C10H10N6
メガワット:214.226600170135
CID:6031120
PubChem ID:165654187

3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
    • 3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
    • 2229159-77-5
    • EN300-1727047
    • インチ: 1S/C10H10N6/c1-15-9(11)4-7(14-15)8-5-13-10-6-12-2-3-16(8)10/h2-6H,11H2,1H3
    • InChIKey: YQZHXPAJXOPLBG-UHFFFAOYSA-N
    • ほほえんだ: N12C=CN=CC1=NC=C2C1C=C(N)N(C)N=1

計算された属性

  • せいみつぶんしりょう: 214.09669434g/mol
  • どういたいしつりょう: 214.09669434g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727047-0.05g
3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
2229159-77-5
0.05g
$1261.0 2023-09-20
Enamine
EN300-1727047-10g
3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
2229159-77-5
10g
$6450.0 2023-09-20
Enamine
EN300-1727047-0.25g
3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
2229159-77-5
0.25g
$1381.0 2023-09-20
Enamine
EN300-1727047-5g
3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
2229159-77-5
5g
$4349.0 2023-09-20
Enamine
EN300-1727047-1g
3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
2229159-77-5
1g
$1500.0 2023-09-20
Enamine
EN300-1727047-2.5g
3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
2229159-77-5
2.5g
$2940.0 2023-09-20
Enamine
EN300-1727047-1.0g
3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
2229159-77-5
1g
$1500.0 2023-06-04
Enamine
EN300-1727047-10.0g
3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
2229159-77-5
10g
$6450.0 2023-06-04
Enamine
EN300-1727047-0.5g
3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
2229159-77-5
0.5g
$1440.0 2023-09-20
Enamine
EN300-1727047-5.0g
3-{imidazo[1,2-a]pyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine
2229159-77-5
5g
$4349.0 2023-06-04

3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine 関連文献

3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amineに関する追加情報

Comprehensive Overview of 3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine (CAS No. 2229159-77-5)

The compound 3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine (CAS No. 2229159-77-5) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining an imidazo[1,2-a]pyrazine core with a 1-methyl-1H-pyrazol-5-amine moiety, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in oncology, inflammation, and central nervous system (CNS) disorders, aligning with current trends in precision medicine and targeted therapies.

In recent years, the demand for novel heterocyclic compounds like 3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine has surged due to their versatility in modulating biological pathways. The compound's imidazo[1,2-a]pyrazine scaffold is known for its bioisosteric properties, often serving as a surrogate for purine bases in drug design. This feature has led to its exploration in kinase inhibitors, a hot topic in cancer research. Additionally, the 1-methyl-1H-pyrazol-5-amine group enhances solubility and bioavailability, addressing common challenges in drug formulation.

The synthesis of 2229159-77-5 involves multi-step organic reactions, including cyclization and functional group transformations, which are frequently discussed in academic and industrial forums. Its structural complexity and high purity requirements make it a subject of interest for synthetic chemists and process optimization experts. Recent publications highlight its role in fragment-based drug discovery (FBDD), a cutting-edge approach to identifying lead compounds with improved binding affinity and selectivity.

From a commercial perspective, 3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine is available in limited quantities for research purposes, catering to pharmaceutical companies and academic institutions. Its CAS registry number (2229159-77-5) ensures accurate identification in global chemical databases, facilitating regulatory compliance and intellectual property management. The compound's patent landscape is evolving, with several applications pending in major jurisdictions, reflecting its potential as a therapeutic agent.

Environmental and safety profiles of 2229159-77-5 are under continuous evaluation, adhering to REACH and other international guidelines. While not classified as hazardous, standard laboratory precautions are recommended during handling. Its stability under various pH and temperature conditions has been documented, making it suitable for preclinical studies. Researchers often inquire about its compatibility with high-throughput screening (HTS) platforms, a testament to its utility in modern drug discovery pipelines.

In conclusion, 3-{imidazo1,2-apyrazin-3-yl}-1-methyl-1H-pyrazol-5-amine represents a compelling case study in medicinal chemistry innovation. Its dual functionality—combining a privileged imidazo[1,2-a]pyrazine scaffold with a metabolically stable pyrazole derivative—positions it at the forefront of next-generation therapeutics. As the scientific community delves deeper into its mechanisms of action, this compound is poised to play a pivotal role in addressing unmet medical needs, particularly in personalized medicine and combinatorial therapies.

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